O-((5-Bromopyridin-3-yl)methyl)hydroxylamine

Description

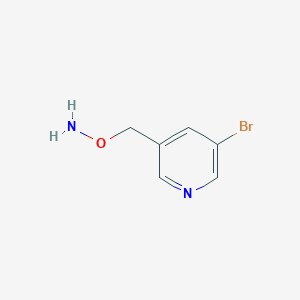

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine is an O-substituted hydroxylamine derivative featuring a pyridine ring substituted with a bromine atom at position 5 and a hydroxymethylamine group at position 3. Its molecular formula is C₆H₇BrN₂O, with a molar mass of 218.04 g/mol. This compound is structurally distinct due to the electron-withdrawing bromine atom and the pyridine heterocycle, which influence its reactivity, stability, and applications in analytical and synthetic chemistry.

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

O-[(5-bromopyridin-3-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-5(4-10-8)2-9-3-6/h1-3H,4,8H2 |

InChI Key |

XZAIHFDEUNKTQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)CON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine typically involves the reaction of 5-bromopyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

Oxidation: Oximes and nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine with analogs:

| Compound Name | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 5-Bromo-3-pyridinylmethyl | C₆H₇BrN₂O | 218.04 | Bromine enhances electron deficiency; pyridine ring enables π-π interactions |

| O-(2,3,4,5,6-PFBHA)hydroxylamine (PFBHA) | Pentafluorobenzyl | C₇H₄F₅NO | 231.11 | High electronegativity from fluorine atoms; widely used in carbonyl derivatization |

| 1-((Ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) | 2-Bromobenzyl | C₇H₇BrClNO | 252.50 | Bromine provides isotopic signature (⁷⁹Br/⁸¹Br) for detection in complex mixtures |

| O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) | Biphenyl-4-ylmethyl | C₁₃H₁₃NO | 199.25 | Extended aromatic system; higher lipophilicity |

| O-(Thiophen-2-ylmethyl)hydroxylamine (29t) | Thiophen-2-ylmethyl | C₅H₇NOS | 129.18 | Sulfur atom enhances polarizability; potential for metal coordination |

Key Observations :

Spectroscopic Data and Reactivity

NMR chemical shifts for analogous compounds () provide insights into electronic environments:

| Compound (Example) | ¹H NMR (CDCl₃, δ ppm) | Key Peaks |

|---|---|---|

| O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) | 7.60–7.30 (m, 9H, Ar-H), 4.70 (s, 2H, CH₂) | Aromatic protons dominate; CH₂ signal at 4.70 |

| O-(Thiophen-2-ylmethyl)hydroxylamine (29t) | 7.20–6.90 (m, 3H, Thiophene-H), 4.65 (s, 2H, CH₂) | Thiophene protons deshielded; CH₂ at 4.65 |

| Expected for Target Compound | ~8.50–8.20 (pyridine-H), 4.80–4.60 (CH₂) | Bromine causes deshielding of adjacent protons |

Reactivity Comparison :

- PFBHA and BBHA are optimized for carbonyl derivatization in analytical chemistry, with detection limits as low as 0.01 µmolL⁻¹ for PFBHA . The target compound’s bromine may similarly enhance detection specificity in mass spectrometry but requires validation.

- Thiophene- and morpholine-substituted hydroxylamines (e.g., 29t, 20j) exhibit metal-chelation properties, whereas the pyridine-bromine system in the target compound may favor interactions with electron-deficient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.